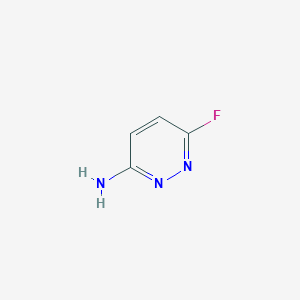

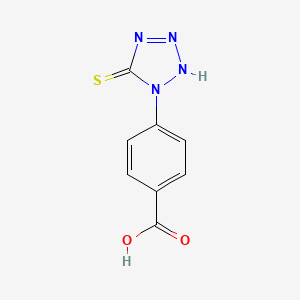

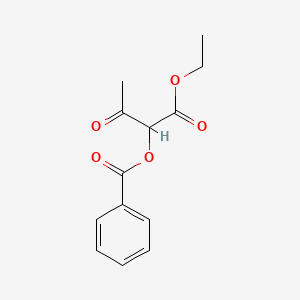

![molecular formula C6H5N5 B1282588 Pyrimido[4,5-d]pyrimidin-4-amine CAS No. 26979-05-5](/img/structure/B1282588.png)

Pyrimido[4,5-d]pyrimidin-4-amine

Vue d'ensemble

Description

Pyrimido[4,5-d]pyrimidin-4-amine is a bicyclic compound that is part of a class of structures known for their biological significance and potential in medicinal chemistry. These compounds are characterized by their pyrimidine rings, which are fused to another pyrimidine ring, forming a [6+6] system that is of interest due to its synthetic and biological applications .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidin-4-amines involves various methods. One approach includes the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes, leading to the formation of pyrimido[4,5-d]pyrimidin-2,4-diones . Another method involves the solid-phase synthesis, which allows for the creation of diverse derivatives of pyrimido[4,5-d]pyrimidines, potentially useful in combinatorial chemistry . Additionally, novel synthesis pathways have been developed, such as the condensation of 4-amino-2,6-dichloropyrimidine with various substituted benzaldehydes, followed by cyclization with ammonium thiocyanate .

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidin-4-amines is influenced by the position of nitrogen and carbon atoms within the fused rings. X-ray crystallography has been used to determine the structures of related compounds, revealing significant conformational changes due to nonbonding interactions, which are important for the biological activity of these molecules .

Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidin-4-amines undergo various chemical reactions that are essential for their functionalization and biological activity. For instance, the reaction with primary amines can lead to the formation of dihydropyrimido[5,4-d]pyrimidines, which can further react to form more stable pyrimido[5,4-d]pyrimidines through tautomeric equilibration . The reactivity of these compounds towards different reagents has been studied, revealing their potential as analgesic and anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidin-4-amines are influenced by their molecular structure and the substituents attached to the ring system. These properties are crucial for their biological activity and pharmacological applications. For example, the introduction of bulky, weakly basic solubilizing side chains can retain potency against isolated enzymes and inhibit autophosphorylation of EGFR in cellular assays . The presence of substituents also affects the solubility and stability of these compounds, which is important for their use in drug development .

Applications De Recherche Scientifique

Synthesis and Derivatization

A practical strategy was developed for synthesizing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. This involves cyclization reactions to form the pyrimido[4,5-d]pyrimidine core, a key step in the synthesis, which demonstrates the compound's versatility in creating a diverse library of derivatives (Xiang et al., 2011).

Novel Compound Formation

The facile construction of substituted pyrimido[4,5-d]pyrimidones was achieved through the transformation of enaminouracil. This process led to the creation of novel pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, highlighting the compound's utility in generating new chemical structures (Hamama et al., 2012).

Antitumor Activity and Docking Analysis

Research on the antitumor activity and docking analysis of new pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines, which includes similar pyrimidine structures, revealed significant antitumor activity. This indicates the potential of pyrimido[4,5-d]pyrimidin-4-amine derivatives in medicinal chemistry, particularly in cancer research (Sirakanyan et al., 2019).

Antibacterial Activity

Studies have shown that certain derivatives of pyrimido[4,5-d]pyrimidin-4-amine exhibit notable antibacterial properties. This aspect of the compound is significant for developing new antibacterial agents (El-Gazzar et al., 2008).

Fluorescence Characteristics

The fluorescence characteristics of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, a related compound, were studied, indicating potential applications in fluorescent materials and markers. This suggests that pyrimido[4,5-d]pyrimidin-4-amine derivatives could have similar applications (Ebrahimpour et al., 2017).

Inhibitory Activity Against Kinases

The synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, structurally related to pyrimido[4,5-d]pyrimidin-4-amine, demonstrated inhibitory activity against Ser/Thr kinases. This indicates the compound's potential in the development of kinase inhibitors, which are important in cancer treatment and other diseases (Deau et al., 2013).

Antioxidant Properties

Research into the antioxidant properties of pyrimido[4,5-d]pyrimidine derivatives revealed significant bioactivity. This suggests that pyrimido[4,5-d]pyrimidin-4-amine and its derivatives could be effective antioxidants, important for various applications in health and disease prevention (Cahyana et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

pyrimido[4,5-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-5-4-1-8-2-10-6(4)11-3-9-5/h1-3H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYGVOQINLFTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NC2=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550020 | |

| Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-d]pyrimidin-4-amine | |

CAS RN |

26979-05-5 | |

| Record name | Pyrimido[4,5-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

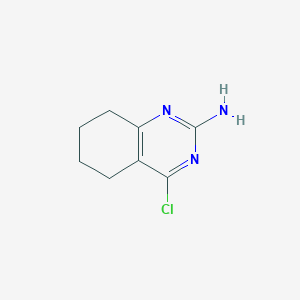

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)